2-Aminoethyl dodeca-1,3,5-trien-1-YL phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate is a chemical compound that features a phosphate group attached to a dodecatriene chain with an aminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate typically involves the reaction of dodeca-1,3,5-triene with aminoethyl phosphate under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the proper attachment of the phosphate group to the dodecatriene chain. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and automated control systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.
Substitution: The aminoethyl and phosphate groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to the specific type of reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodeca-1,3,5-trien-1-yl phosphate oxides, while reduction may produce dodeca-1,3,5-trien-1-yl phosphate hydrides. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research explores its potential therapeutic applications, such as drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl phosphate: A simpler compound with similar functional groups but lacking the dodecatriene chain.
Dodeca-1,3,5-trien-1-yl phosphate: Similar structure but without the aminoethyl group.
Aminoethyl dodecatriene: Lacks the phosphate group but has a similar dodecatriene chain and aminoethyl substituent.
Uniqueness
2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate is unique due to the combination of its aminoethyl and phosphate groups attached to a dodecatriene chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61128-02-7 |
---|---|
Molecular Formula |
C14H25NO4P- |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
2-aminoethyl dodeca-1,3,5-trienyl phosphate |
InChI |
InChI=1S/C14H26NO4P/c1-2-3-4-5-6-7-8-9-10-11-13-18-20(16,17)19-14-12-15/h7-11,13H,2-6,12,14-15H2,1H3,(H,16,17)/p-1 |
InChI Key |
UOYDNFZKQWONFY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC=CC=CC=COP(=O)([O-])OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.